molecular formula C19H18O4 B1198744 moracin N CAS No. 135248-05-4

moracin N

Cat. No.: B1198744
CAS No.: 135248-05-4
M. Wt: 310.3 g/mol
InChI Key: WBSCSIABHGPAMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Moracin N can be synthesized through various chemical routes. One common method involves the extraction of the compound from the leaves of Morus alba L. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the extraction process. This involves the use of large-scale extraction equipment and the refinement of reaction conditions to maximize yield. The extracted compound is then purified using techniques such as chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Moracin N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized benzofuran derivatives, while reduction can produce reduced benzofuran compounds .

Properties

CAS No.

135248-05-4

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

5-[6-hydroxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol

InChI

InChI=1S/C19H18O4/c1-11(2)3-4-12-5-13-8-18(23-19(13)10-17(12)22)14-6-15(20)9-16(21)7-14/h3,5-10,20-22H,4H2,1-2H3

InChI Key

WBSCSIABHGPAMC-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O)O)C

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O)O)C

melting_point

187 - 188 °C

physical_description

Solid

Synonyms

moracin C
moracin N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Needles; mp 183-184° C.; UV (MeOH) λmax (log ε) 330.5 (4.43), 319.5 (4.49), 218 (4.49) nm; IR (NaCl) γmax 3356, 2924, 1617, 1456 cm−1; 1H NMR (CD3OD, 500 MHz) δ 1.72 (3H, s, H-4″), 1.74 (3H, s, H-5″), 3.32 (2H, brd, H-1″), 5.35 (1H, m, H-2″), 6.23 (1H, t, J=2.2 Hz, H-4′), 6.74 (2H, d, J=2.2 Hz, H-2′), 6.84 (1H, s, H-3), 6.87 (1H, s, H-7), 7.18 (1H, s, H-4); 13C NMR (CD3OD, 125 MHz) δ 17.8 (C-4″), 26.0 (C-5″), 29.5 (C-1″), 97.8 (C-7), 102.2 (C-3), 103.3 (C-4′), 103.8 (C-2′), 121.4 (C-4), 122.7 (C-9), 124.4 (C-2″), 126.2 (C-5), 132.8 (C-3″), 134.0 (C-1′), 154.6 (C-6), 155.5 (C-2), 155.7 (C-8), 159.9 (C-3′); EIMS m/z 310 (M+, 76), 255 (100), 254 (56), 226 (10).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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